Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2,2,3,3-Tetramethylcyclopropylamine: Structure, Properties, and Synthetic Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,2,3,3-tetramethylcyclopropylamine, a unique and sterically hindered primary amine. The constrained three-membered ring, combined with bulky tetramethyl substitution, imparts distinct chemical and physical properties that make it a valuable building block for researchers in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, spectroscopic signature, synthetic pathways, and key applications, with a particular focus on its role in drug development. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.
Introduction: The Significance of Steric Hindrance in a Strained Ring System
Cyclopropylamines are a well-established class of compounds in organic chemistry, recognized for their unique conformational rigidity and electronic properties which make them valuable pharmacophores in drug design.[1][2] The inherent strain of the cyclopropane ring enhances the reactivity and influences the stereoelectronic properties of the adjacent amine group.[1]
2,2,3,3-Tetramethylcyclopropylamine (TMCA) introduces an additional layer of complexity and utility through extreme steric hindrance. The four methyl groups flanking the amine-bearing carbon atom create a highly congested environment. This steric bulk serves two primary purposes for the medicinal chemist:
-
Metabolic Shielding: The methyl groups can protect the amine functionality or adjacent parts of a larger molecule from metabolic enzymes, potentially increasing the pharmacokinetic half-life of a drug candidate.[3]
-
Probing Steric Pockets: As a synthetic building block, TMCA allows for the exploration of steric tolerance within the binding sites of biological targets like enzymes and receptors.
This guide will serve as a foundational resource for scientists looking to synthesize, handle, and incorporate this intriguing molecule into their research programs.
Chemical Structure and Nomenclature
The fundamental identity of a molecule is rooted in its structure. The systematic nomenclature and key identifiers for 2,2,3,3-tetramethylcyclopropylamine are provided below.
-
IUPAC Name: 2,2,3,3-tetramethylcyclopropan-1-amine[4]
-
Canonical SMILES: NC1C(C1(C)C)(C)C[4]
-
Molecular Formula: C₇H₁₅N[4]
-
InChI Key: KSAYLAYKWFYDET-UHFFFAOYSA-N[4]
Caption: 2D Chemical Structure of 2,2,3,3-tetramethylcyclopropylamine.
The structure is characterized by a saturated three-membered carbon ring where two adjacent carbons are each substituted with two methyl groups. The remaining carbon is attached to a primary amine group. This high degree of substitution creates significant torsional and steric strain, influencing the molecule's overall shape and reactivity.
Physicochemical and Spectroscopic Profile
Precise experimental data for 2,2,3,3-tetramethylcyclopropylamine is not widely published. However, we can infer its properties from its precursors and related analogues, such as 2,2,3,3-tetramethylcyclopropanecarboxylic acid and its derivatives.
Physicochemical Properties
The following table summarizes the known properties of the parent carboxylic acid and provides estimated properties for the target amine.
| Property | Value (for Precursor/Analogue) | Reference | Estimated Value (for Amine) |
| Molecular Weight | 142.20 g/mol (Carboxylic Acid) | [5][6] | 113.22 g/mol |
| Melting Point | 120-121 °C (Carboxylic Acid) | [5] | Likely a low-melting solid or liquid |
| Boiling Point | 204.8 °C (Carboxylic Acid) | [7] | Expected to be lower than the acid |
| Density | 0.999 g/cm³ (Carboxylic Acid) | [7] | ~0.8-0.9 g/cm³ |
| Appearance | White crystalline solid (Carboxylic Acid) | [8] | Colorless liquid or white solid |
Predicted Spectroscopic Profile
Synthesis and Manufacturing
A robust synthetic route to 2,2,3,3-tetramethylcyclopropylamine can be logically designed from its corresponding carboxylic acid, which is a known intermediate for pyrethroid pesticides.[7][9] The overall strategy involves the formation of an amide intermediate, followed by a rearrangement or reduction to yield the target amine.
Caption: Proposed synthetic workflow for 2,2,3,3-tetramethylcyclopropylamine.
Step-by-Step Experimental Protocol: Synthesis of the Amide Intermediate
This protocol is adapted from a documented procedure for the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide.[8]
Objective: To convert 2,2,3,3-tetramethylcyclopropanecarboxylic acid to its corresponding primary amide.
Materials:
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (1.0 equiv)
-
Oxalyl chloride (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia gas
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Acid Chloride Formation:
-
Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.
-
Slowly add oxalyl chloride (2.0 equiv) to the suspension at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the DCM and excess oxalyl chloride under reduced pressure. The resulting 2,2,3,3-tetramethylcyclopropane carbonyl chloride can be purified by distillation or sublimation.[8][10]
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous THF under an inert atmosphere and cool the solution in an ice bath (0 °C).
-
Bubble ammonia gas through the solution for 2-5 minutes, or until the solution is saturated.
-
A white precipitate of ammonium chloride will form immediately.
-
Allow the mixture to stir for an additional 15-30 minutes after the ammonia addition is complete.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2,3,3-tetramethylcyclopropanecarboxamide as a white solid.[8] This product can be further purified by recrystallization.
Proposed Conversion to the Amine
The resulting carboxamide can be converted to the target amine via two standard organic chemistry transformations:
-
Hofmann Rearrangement: This method involves treating the primary amide with a solution of bromine or N-bromosuccinimide in aqueous sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is hydrolyzed to the primary amine with one fewer carbon atom. This is a direct and efficient route.
-
Amide Reduction: A more direct reduction can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether. This method reduces the carbonyl group completely to a methylene group, but in this specific case (transforming a carboxamide to an amine), it effectively yields the desired product.
Applications in Research and Drug Development
The unique sterically-hindered cyclopropylamine motif has found application in several areas of medicinal chemistry.
Anticonvulsant Agents
Research into analogues of the antiepileptic drug valproic acid (VPA) has shown that amides of 2,2,3,3-tetramethylcyclopropanecarboxylic acid possess potent anticonvulsant activity.[11] Studies on 2,2,3,3-tetramethylcyclopropane carboxamide (TMCD) and its N-methyl derivative (M-TMCD) have demonstrated that these compounds are metabolically stable and do not readily hydrolyze to the inactive carboxylic acid, a common metabolic pathway for VPA-related amides.[11][12] This stability, coupled with favorable distribution into the brain, contributes to their enhanced potency compared to VPA in rodent models.[12] The amine derivative would be a key building block for creating further analogues in this class.
Opioid Receptor Ligands
The 2,2,3,3-tetramethylcyclopropane core has been incorporated into synthetic opioids. For example, 2,2,3,3-tetramethyl-Cyclopropyl fentanyl is an analytical reference material categorized as an opioid.[13] This demonstrates the utility of the tetramethylcyclopropyl group as a substitute for other moieties in known pharmacophores, allowing chemists to modulate properties such as receptor affinity, selectivity, and pharmacokinetics.[13]
Enzyme Inhibition
The broader cyclopropylamine scaffold is a known mechanism-based inhibitor of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters.[3] The strained ring facilitates irreversible inactivation of the enzyme's FAD cofactor. While 2,2,3,3-tetramethylcyclopropylamine itself has not been extensively reported as an MAO inhibitor, its structure provides a template for designing highly substituted inhibitors to probe the steric limits of the MAO active site.
Safety and Handling
No specific safety data sheet exists for 2,2,3,3-tetramethylcyclopropylamine. However, based on data for cyclopropylamine and related alkylamines, the following precautions are strongly advised.[14][15][16]
Conclusion
2,2,3,3-Tetramethylcyclopropylamine is a synthetic building block with significant untapped potential. Its highly sterically encumbered structure, combined with the inherent reactivity of the cyclopropylamine motif, makes it an attractive tool for medicinal chemists seeking to enhance metabolic stability and systematically probe steric interactions within biological targets. While its synthesis requires multi-step procedures, the established chemistry of its precursors makes it an accessible target for research laboratories. As the demand for novel chemical matter continues to grow in drug discovery, molecules like 2,2,3,3-tetramethylcyclopropylamine offer a unique entry point for developing next-generation therapeutics.
References
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PubChem. (n.d.). 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). 2,2,3,3-Tetramethylcyclopropanamine. Retrieved from [Link]
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Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
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Bialer, M., et al. (1996). Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide. Pharmaceutical Research, 13(2), 284-9. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 756830-99-6 | 2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide. Retrieved from [Link]
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ChemBK. (2024, April 11). 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride. Retrieved from [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1010-1014. Retrieved from [Link]
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Bialer, M., et al. (1998). Disposition of two tetramethylcyclopropane analogues of valpromide in the brain, liver, plasma and urine of rats. Epilepsy Research, 30(2), 103-13. Retrieved from [Link]
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El-Gamal, M. I., et al. (2026, January 2). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
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Vanderveen, J. R., et al. (n.d.). Supplementary Information - Design and Evaluation of Switchable-Hydrophilicity Solvents. The Royal Society of Chemistry. Retrieved from [Link]
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Reiersølmoen, A. C., et al. (2021). Supporting Information Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 17, 186-192. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]
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